((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Overview
Description
Methanesulfonic acid and its derivatives are significant in various chemical processes due to their stability and strong acidic properties. The compound of interest, ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, although not directly mentioned in the provided papers, can be inferred to have similar reactivity and applications based on the behavior of related methanesulfonic acid compounds.
Synthesis Analysis
Methanesulfonic acid derivatives are synthesized through various methods, including the use of strong acidic catalysts for rearrangements and ring closures. For instance, methanetrisulfonic acid, a related compound, has been used as a highly efficient catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, which are key steps in the synthesis of complex organic molecules such as vitamins .
Molecular Structure Analysis
The molecular structure of methanesulfonic acid derivatives is characterized by the presence of a sulfonic acid group attached to an alkyl chain. In the case of our compound of interest, the bicyclic structure with a methanesulfonic acid moiety would likely influence its reactivity and the types of reactions it can participate in. The stereochemistry, indicated by the (1R,4S) configuration, is also crucial for its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Methanesulfonic acid derivatives are involved in a variety of chemical reactions. For example, methanesulfonic acid itself is used in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility as a substitute for ethereal HCl . Additionally, methane- and halomethanesulfonyl thiocyanates react with tricyclo[4.1.0.02,7]heptane hydrocarbons to form adducts that can undergo further transformations in the presence of bases or nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonic acid derivatives are influenced by their strong acidic nature and the presence of the sulfonic acid group. Methanesulfonic acid is a very stable strong acid and plays a key role in the biogeochemical cycling of sulfur . Its derivatives, such as the compound of interest, would likely share similar stability and solubility characteristics, making them suitable for various chemical applications.
Scientific Research Applications
Physicochemical Properties and Ecotoxicity
- A study investigated new protic ionic liquids (PILs) with camphorsulfonate anion, including a variant with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid. The research focused on the effects of alkyl and aromatic substitution on the imidazolium cation, analyzing density, viscosity, thermal degradation, and Brönsted acidity. It also examined the toxicity behavior of these ILs using human pathogenic bacteria (Sardar et al., 2018).
Chemical Characterization and Stereochemistry
- Another study performed comprehensive chemical characterization for two isomers of camphorsulfonic acid, often used in active pharmaceutical ingredients (APIs). The stereochemistry of CSA was determined using various techniques, including ECD spectra and X-ray diffraction, revealing insights into its absolute configuration and optical purity (Cheng et al., 2022).
Synthesis and Chemical Transformations
- Research on the synthesis and aminolysis of a glycidyl derivative of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate was conducted, focusing on the regioselectivity of these transformations. The study used IR, NMR spectroscopy, and mass spectrometry for analysis (Palchikov et al., 2014).
Coordination in Molecular Structures
- A study of 18-crown-6–bis(methyl 10-camphorsulfonate) revealed how molecules of methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate coordinate with crown ethers. The research highlighted the interactions between these compounds, contributing to the understanding of molecular structures (Chěnevert et al., 1993).
Hydrogen-Bonding in Bicyclic γ-Keto Acids
- The hydrogen-bonding pattern of (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid was explored, which is structurally related to ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid. This research provided insights into the molecular interactions of bicyclic γ-keto acids (Lalancette et al., 1997).
Microbial Metabolism of Related Compounds
- A study on the microbial metabolism of methanesulfonic acid, a compound related to the chemical structure , discussed its role in the biogeochemical cycling of sulfur and its use by diverse aerobic bacteria (Kelly & Murrell, 1999).
Chemical Transformations in Atmospheric Conditions
- Research on the chemical transformation of methanesulfonic acid and its sodium salt through heterogeneous OH oxidation provided insights into their compositional changes in the atmosphere. This study contributes to understanding the atmospheric transformations of organosulfur acids (Kwong et al., 2018).
Safety And Hazards
properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-XVKPBYJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019421 | |
Record name | (1R)-(-)-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
CAS RN |
35963-20-3 | |
Record name | (-)-Camphorsulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35963-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camphorsulfonic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R)-(-)-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPHORSULFONIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6075I4FXE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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